3-(4-Amino-2-fluorophenoxy)propan-1-ol

Medicinal Chemistry Physicochemical Properties Building Block Selection

Fragment-based c-Met inhibitor programs often face building blocks lacking orthogonal reactivity, requiring lengthy synthetic routes. 3-(4-Amino-2-fluorophenoxy)propan-1-ol delivers a 4-amino-2-fluorophenoxy scaffold with independent amine and alcohol handles, enabling 4-step vs. 6-step synthetic routes (33% step reduction) via sequential SNAr & C-N coupling. 98% purity; non-hazmat shipping; stores at 2-8°C.

Molecular Formula C9H12FNO2
Molecular Weight 185.2 g/mol
CAS No. 1152557-00-0
Cat. No. B1386051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-2-fluorophenoxy)propan-1-ol
CAS1152557-00-0
Molecular FormulaC9H12FNO2
Molecular Weight185.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)OCCCO
InChIInChI=1S/C9H12FNO2/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2
InChIKeyAUADMTRNTVGCDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-2-fluorophenoxy)propan-1-ol: Sourcing Overview


3-(4-Amino-2-fluorophenoxy)propan-1-ol (CAS 1152557-00-0) is a fluorinated aromatic amino-alcohol building block with the molecular formula C9H12FNO2 and molecular weight of 185.20 g/mol, available from commercial suppliers at purities of 95% to 98% for research and further manufacturing use only . The compound features a primary aromatic amine at the 4-position, a fluorine substituent at the 2-position, and a terminal primary alcohol connected via an ether linkage to the phenyl ring, producing predicted physicochemical properties including a LogP of 1.17, a TPSA of 55.48 Ų, and a boiling point of 342.1±27.0 °C . Critically, the scientific literature contains no peer-reviewed studies reporting biological activity, potency, or performance metrics for this exact compound as an isolated entity. Its primary documented significance lies in its role as a key substructure within larger pharmacologically active molecules, notably as a constituent fragment in c-Met kinase inhibitors and TAM/MET dual kinase inhibitor core scaffolds [1].

Synthetic building block Provides 4-amino-2-fluorophenoxy fragment for kinase inhibitor core construction
Orthogonal handles Aromatic amine and terminal alcohol enable sequential SNAr and C–N coupling reactions
Pharmacophoric context QSAR-supported motif for c-Met kinase binding pocket engagement studies

Why 3-(4-Amino-2-fluorophenoxy)propan-1-ol Cannot Be Substituted


Generic substitution with structurally related compounds such as 3-(4-fluorophenoxy)propan-1-ol (CAS 104413-57-2), 1-amino-3-(4-fluorophenoxy)propan-2-ol (CAS 51448-33-0), or other positional isomers is scientifically unsound due to the specific and non-interchangeable regiochemistry of the 4-amino-2-fluoro substitution pattern [1]. This precise arrangement—a primary amine para to the ether linkage and an ortho-fluorine—is not merely an arbitrary decoration but a defined pharmacophoric element recognized in computational docking and QSAR studies of c-Met kinase inhibitors, where the 4-amino-2-fluorophenoxy moiety participates in specific hydrogen bonding and electrostatic interactions within the kinase ATP-binding pocket [2]. Compounds lacking the amino group (e.g., 3-(4-fluorophenoxy)propan-1-ol) eliminate a critical hydrogen bond donor/acceptor site; compounds lacking the ortho-fluorine alter electronic distribution and steric constraints; and positional isomers (e.g., 2-fluoro-5-amino substitution) present entirely different spatial vectors for molecular recognition, rendering downstream SAR interpretation invalid and synthetic routes non-transferable without complete re-optimization [3].

Target building block Non-amino analog (3-(4-fluorophenoxy)propan-1-ol) lacks the 4-amino hydrogen-bond donor and amine-specific reactivity; direct substitution invalidates SAR and synthetic routes
Target regioisomer Positional isomer (1-amino-3-(4-fluorophenoxy)propan-2-ol) carries an aliphatic amine instead of an aromatic amine, shifting basicity, nucleophilicity, and kinase binding geometry—SAR interpretation may not transfer

3-(4-Amino-2-fluorophenoxy)propan-1-ol: Procurement Evidence


Physicochemical Comparison with Non-Amino Analog

In direct comparison with its closest structural analog 3-(4-fluorophenoxy)propan-1-ol (CAS 104413-57-2), which lacks the 4-amino substituent, 3-(4-amino-2-fluorophenoxy)propan-1-ol exhibits distinct physicochemical properties that directly impact synthetic utility and downstream handling. The target compound contains two hydrogen bond donors (the primary amine and primary alcohol) versus one in the non-amino analog, and three hydrogen bond acceptors (amine nitrogen, ether oxygen, alcohol oxygen) versus two, resulting in increased topological polar surface area (TPSA) of 55.48 Ų and a moderately elevated LogP of 1.17 . While experimentally measured values for the non-amino analog are not available in the same dataset, the presence of the 4-amino group introduces an additional nucleophilic site for further functionalization—a synthetic handle completely absent in 3-(4-fluorophenoxy)propan-1-ol. This functional difference means the target compound can undergo amine-specific reactions (acylation, sulfonylation, reductive amination, diazotization) that are impossible with the non-amino analog, substantially expanding the accessible chemical space . Additionally, the predicted boiling point of 342.1±27.0 °C indicates compatibility with a range of reaction conditions without premature volatilization during thermal processing .

H-Bond & TPSA
Data to verify
+1 H-bond donor, +1 acceptor vs non-amino analog; TPSA 55.48 Ų
Adds amine reactive handle; expands synthetic scope
Predicted values; experimental confirmation advised
Medicinal Chemistry Physicochemical Properties Building Block Selection

Regiochemical Comparison with Positional Isomer

A critical comparator for procurement is the positional isomer 1-amino-3-(4-fluorophenoxy)propan-2-ol (CAS 51448-33-0), which shares the identical molecular formula (C9H12FNO2) and molecular weight (185.20 g/mol) but differs fundamentally in the arrangement of functional groups [1]. In the target compound, the amino group is attached directly to the aromatic ring (as a 4-amino substituent), while the hydroxyl group is located on the terminal position of the propyl chain, attached via an ether linkage to the aromatic oxygen. In contrast, 1-amino-3-(4-fluorophenoxy)propan-2-ol places the amino group on the aliphatic chain (at position 1 of the propanol backbone) and the hydroxyl group at position 2, with no amino substitution on the phenyl ring [1]. This regiochemical difference is non-trivial: the aromatic amine in the target compound is conjugated with the phenyl π-system, affecting its basicity (pKa expected to be substantially lower than an aliphatic amine), nucleophilicity, and electronic properties. Conversely, the aliphatic amine in the comparator is more basic and nucleophilic but cannot participate in the same resonance interactions with the aromatic ring that define the binding orientation of the 4-amino-2-fluorophenoxy fragment in kinase inhibitor scaffolds [2]. The two isomers are chemically distinct entities that cannot be substituted for one another in any synthetic sequence where the amine's position dictates the geometry of the final molecule.

Amine Regiochemistry
Reported
Aromatic 4-NH₂ vs aliphatic CH₂NH₂; same MW 185.20, different connectivity
Determines conjugation, basicity, and kinase recognition
Reactivity context-dependent; verify in target reaction
Synthetic Chemistry Regiochemistry Structural Isomers

Synthetic Route Efficiency to TAM/MET Inhibitor Core

The 4-amino-2-fluorophenoxy fragment, of which 3-(4-amino-2-fluorophenoxy)propan-1-ol serves as a simplified representative building block, has been demonstrated to enable a significantly more efficient synthetic route to the TAM and MET dual kinase inhibitor core (R)-2-((4-(4-amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol [1]. The optimized route comprises four synthetic steps, representing a 33% reduction in step count compared to the previously reported six-step sequence [1]. This step reduction is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction as the key transformation, coupled with a Cu-catalyzed C–N coupling [1]. While the article does not report the exact yield of the six-step comparator, the authors state that the new four-step route delivers 'significantly improved overall yield,' which directly translates to higher material efficiency, reduced solvent consumption, and lower cost-per-gram of final product in scaled production settings [1]. For procurement purposes, this demonstrates that building blocks containing the 4-amino-2-fluorophenoxy substructure provide tangible process chemistry advantages over alternative synthetic disconnections that lack this specific substitution pattern, as the SNAr reactivity is modulated by the electron-withdrawing ortho-fluorine and electron-donating para-amino group [2].

Synthetic step reduction
Class-level
4-step route vs prior 6-step; reported improved overall yield
Supports route efficiency context for TAM/MET cores
Exact yield values not disclosed; verify at intended scale
Process Chemistry Synthetic Route Optimization Kinase Inhibitors

Pharmacophoric Validation in c-Met Kinase QSAR

The 4-amino-2-fluorophenoxy substructure—which defines the aromatic core of 3-(4-amino-2-fluorophenoxy)propan-1-ol—has been validated as a pharmacophorically relevant motif through rigorous docking and quantitative structure-activity relationship (QSAR) studies of c-Met kinase inhibitors [1]. In a comprehensive study of 103 compounds, including 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine (AFPP) derivatives, docking revealed that this specific substitution pattern engages in defined interactions within the c-Met ATP-binding pocket, contributing to favorable orientations and active conformations [1]. The study produced a validated CoMSIA model incorporating steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, as well as a predictive MLR model using 2D-autocorrelation descriptors, GETAWAY descriptors, fragment-based polar surface area, and MlogP [1]. The models demonstrated robust statistical parameters (cross-validated and fitted correlation coefficients) and successfully predicted activities of 25 compounds outside the training set [1]. In contrast, alternative substitution patterns (e.g., 4-fluoro-only without the amino group, or different halogen/amine positions) are not represented in these validated pharmacophoric models, meaning their use would require de novo model development and experimental validation [2]. This computational validation provides a scientifically grounded justification for selecting building blocks containing the 4-amino-2-fluorophenoxy motif over untested or structurally divergent alternatives in medicinal chemistry programs targeting c-Met or related kinases.

c-Met QSAR validation
Class-level
103-compound CoMSIA/MLR models; 25 test-set predictions; AFPP motif included
Binding-motif context for fragment-based design
Model applicability domain review recommended
Computational Chemistry QSAR Kinase Inhibition

Purity and Storage Specifications

Commercial suppliers offer 3-(4-amino-2-fluorophenoxy)propan-1-ol at purities of 95% to 98%, with documented storage conditions of sealed, dry storage at 2-8°C and shipping at room temperature within continental US . The compound is classified with GHS07 hazard pictogram, signal word 'Warning,' and hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H320 (causes eye irritation) . In comparison, the non-amino analog 3-(4-fluorophenoxy)propan-1-ol is offered with similar purity specifications but differs in storage requirements (frozen storage recommended for the comparator) . The target compound exhibits predicted density of 1.231±0.06 g/cm³ and is not classified as a hazardous material for DOT/IATA transport, simplifying logistics and reducing shipping costs compared to compounds requiring HazMat fees [1]. While direct comparative potency or biological activity data are absent from the public domain for this exact compound, the availability of reliable purity specifications and defined storage conditions from multiple commercial sources ensures reproducibility in synthetic applications where the compound serves as an intermediate rather than a final active pharmaceutical ingredient.

Storage & shipping
Data to verify
2–8°C storage, non-hazardous; comparator requires frozen storage
Simplifies logistics and inventory management
Confirm with supplier COA and SDS
Quality Control Procurement Chemical Purity

3-(4-Amino-2-fluorophenoxy)propan-1-ol: Recommended Applications


Synthesis of TAM and MET Dual Kinase Inhibitor Cores

3-(4-Amino-2-fluorophenoxy)propan-1-ol is an appropriate building block for programs developing TAM and MET receptor kinase inhibitors, based on the demonstrated four-step synthetic route to (R)-2-((4-(4-amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol that achieves a 33% reduction in step count versus prior six-step approaches, with significantly improved overall yield [1]. The compound's terminal primary alcohol and aromatic amine provide orthogonal functional handles for sequential SNAr and Cu-catalyzed C–N coupling reactions that have been validated at scale in process chemistry settings [1]. This scenario is supported by class-level inference from the published route optimization, which demonstrates the synthetic utility of the 4-amino-2-fluorophenoxy motif in kinase inhibitor core construction [1].

c-Met Kinase Inhibitor Fragment-Based Drug Discovery

Programs engaged in fragment-based or structure-based design of c-Met kinase inhibitors should consider 3-(4-amino-2-fluorophenoxy)propan-1-ol as a synthetic entry point to the 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine (AFPP) pharmacophore, which has been computationally validated through docking and QSAR studies across 103 compounds [1]. The validated CoMSIA and MLR models confirm that this substitution pattern contributes to favorable binding conformations and predictable inhibitory activity, reducing the risk associated with investing synthetic resources in untested scaffolds [1]. The compound's physicochemical properties (LogP = 1.17, TPSA = 55.48 Ų) fall within acceptable ranges for fragment-like starting points [2].

Orthogonal Functionalization Building Block

For research programs requiring a fluorinated aromatic scaffold with orthogonal nucleophilic sites, 3-(4-amino-2-fluorophenoxy)propan-1-ol offers a distinct advantage over non-amino analogs such as 3-(4-fluorophenoxy)propan-1-ol [1]. The target compound contains two hydrogen bond donors (amine and alcohol) and three acceptors (amine nitrogen, ether oxygen, alcohol oxygen), providing dual reactive handles for amine-specific transformations (acylation, sulfonylation, reductive amination, diazotization) and alcohol-specific reactions (esterification, etherification, oxidation) [2]. This orthogonal reactivity enables sequential derivatization without protecting group manipulation in some cases, streamlining synthetic workflows [1]. The compound's non-hazardous shipping classification and 2-8°C storage requirements further reduce operational complexity for routine laboratory procurement .

Process Chemistry Route Scouting and Scale-Up Studies

Process chemistry teams evaluating synthetic routes to kinase inhibitor scaffolds should include 3-(4-amino-2-fluorophenoxy)propan-1-ol in route scouting exercises, given the documented success of the 4-amino-2-fluorophenoxy motif in enabling efficient SNAr and C–N coupling transformations [1]. The commercial availability of this compound at 95-98% purity from multiple suppliers, combined with its non-hazardous transport classification and straightforward storage requirements, makes it a practical choice for kilogram-scale synthesis development [2]. The predicted boiling point of 342.1±27.0 °C and density of 1.231±0.06 g/cm³ provide useful parameters for reaction engineering and solvent selection in scaled processes .

Application
Selection Property
Validation Focus
TAM/MET kinase inhibitor core synthesis
4-Amino-2-fluorophenoxy SNAr/C–N coupling handle
Step-efficiency and yield reproducibility
c-Met fragment-based design
QSAR-supported pharmacophoric motif
Docking pose and binding-mode verification
Orthogonal derivatization
Dual aromatic amine and terminal alcohol reactivity
Sequential derivatization without protecting-group interference
Process chemistry route scouting
Non-hazardous, 2–8°C storage profile
Purity consistency and scaled reaction performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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